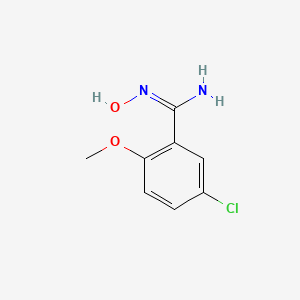

5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide

Description

5-Chloro-N'-hydroxy-2-methoxybenzenecarboximidamide is a substituted benzenecarboximidamide derivative characterized by a chloro group at position 5, a methoxy group at position 2, and an N'-hydroxycarboximidamide functional group. This compound is structurally related to salicylamide and sulfonamide derivatives, which are widely investigated for their biological activities, particularly in anticancer research .

Properties

IUPAC Name |

5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPARRGPIIUVUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N’-hydroxy-2-methoxybenzenecarboximidamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboximidamide by treatment with ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N’-hydroxy-2-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 5-chloro-2-methoxybenzaldehyde.

Reduction: Formation of 5-chloro-2-methoxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N’-hydroxy-2-methoxybenzenecarboximidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N’-hydroxy-2-methoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, while the chloro group may enhance the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide derivatives (e.g., Compounds 23–28) exhibit higher yields (87–98%) and well-defined melting points, suggesting greater synthetic feasibility and crystallinity .

- Introduction of electron-withdrawing groups (e.g., chloro in Compound 24) increases melting points, likely due to enhanced intermolecular interactions .

Anticancer Activity

Derivatives of 5-chloro-2-methoxybenzoic acid were tested against human cancer cell lines (MCF-7, MDA-MB-231, Caco-2, HCT-116) and normal hTERT-RPE1 cells. Key findings include:

- Compound 24: Demonstrated potent activity against hormone-independent MDA-MB-231 breast cancer cells, with a selectivity index (SI) >10, indicating low toxicity to normal cells .

- Compound 33 : Exhibited superior binding to the colchicine site of tubulin (PDB: 4o2b), forming hydrogen bonds with GLN 11 and hydrophobic interactions with ASN 258, correlating with microtubule destabilization .

- Compound 28: The 4-aminophenyl substituent reduced cytotoxicity, highlighting the role of substituent polarity in modulating activity .

Molecular Docking Insights

- Sulfonamide derivatives (e.g., Compounds 24, 33) align with the tubulin-binding pocket via hydrogen bonds and π-cation interactions, whereas carboximidamide analogs may adopt distinct binding conformations due to the N'-hydroxy group .

- Misalignment of sulfonamide or salicylamide moieties in docked poses (e.g., Compounds 25, 27) correlates with reduced activity, emphasizing the importance of structural precision .

Biological Activity

5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, effects on various cellular processes, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzene ring. These functional groups contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating various biochemical pathways.

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes that are crucial for cellular signaling and metabolic processes. This inhibition can lead to altered cell proliferation and survival rates.

- Receptor Binding : It exhibits high affinity for multiple receptors, which can trigger downstream signaling cascades affecting cell behavior.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Studies have demonstrated:

- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. The mechanism involves inducing apoptosis through the modulation of apoptotic markers such as BAX and Bcl-2 .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating. This effect is linked to the suppression of key signaling pathways involved in cell growth .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. Its structure allows it to disrupt bacterial cell functions, leading to cell death. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects compared to standard antibiotics .

In Vivo Studies

In animal models, this compound demonstrated effective tumor growth inhibition at low doses without significant toxicity. This suggests a favorable therapeutic index, making it a candidate for further development in cancer therapy.

Pharmacological Investigations

A study investigated the pharmacological profile of this compound, focusing on its effects on mitochondrial function in cancer cells. The results indicated that it could damage mitochondria selectively in tumor cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.